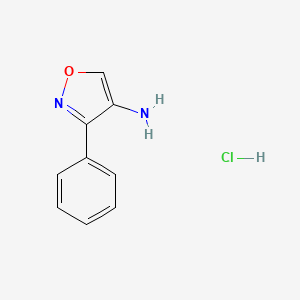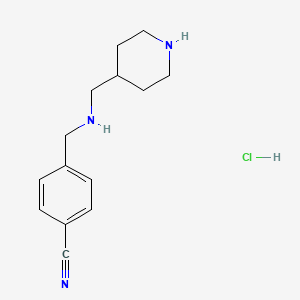![molecular formula C9H12O3 B2772808 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid CAS No. 340164-19-4](/img/structure/B2772808.png)
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxobicyclo[321]octane-3-carboxylic acid is a bicyclic organic compound with the molecular formula C9H12O3 It is characterized by a unique structure that includes a bicyclo[321]octane core with an oxo group at the 8-position and a carboxylic acid group at the 3-position
準備方法
The synthesis of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then undergo further transformations to yield the desired compound.
Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . This method provides an efficient route to construct 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.
化学反応の分析
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
For example, the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates results in the formation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes . These compounds can then undergo further reactions, such as interrupted Nazarov cyclization, to yield diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes.
科学的研究の応用
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
In biology and medicine, compounds derived from this compound have been studied for their potential biological activities. For example, the 8-azabicyclo[3.2.1]octane scaffold, which is structurally related to this compound, is the central core of tropane alkaloids that display a wide array of interesting biological activities .
作用機序
The mechanism of action of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological processes. For instance, the oxo group at the 8-position and the carboxylic acid group at the 3-position can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
類似化合物との比較
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share a similar bicyclic core but differ in the functional groups attached to the core structure. The presence of different functional groups can significantly influence the chemical reactivity and biological activity of these compounds.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and is known for its wide array of biological activities.
11-Oxatricyclo[5.3.1.0]undecane: This compound can be synthesized from 8-oxabicyclo[3.2.1]octanes via interrupted Nazarov cyclization and has unique structural features.
特性
IUPAC Name |
8-oxobicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYKULVFGGLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
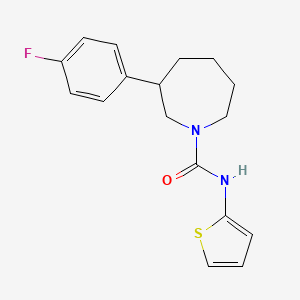
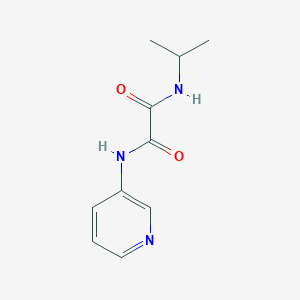
![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)
![4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline](/img/structure/B2772731.png)
![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)

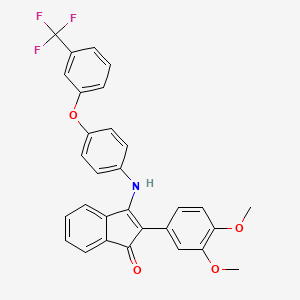
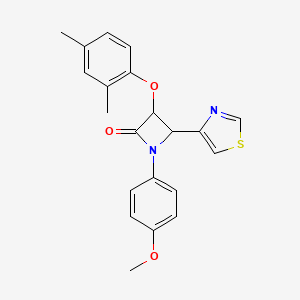
![4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2772737.png)
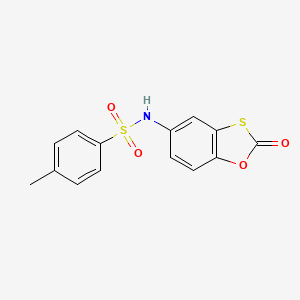
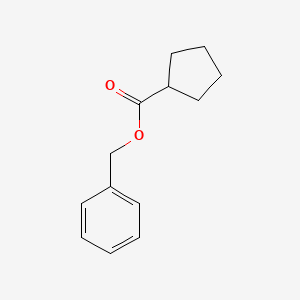
![(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2772746.png)
